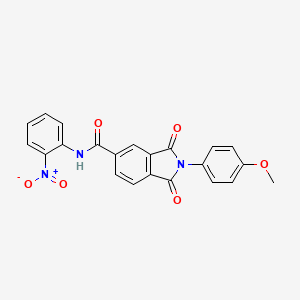![molecular formula C16H17N5O4 B5046350 2-{2-[(6-ETHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}ACETIC ACID](/img/structure/B5046350.png)
2-{2-[(6-ETHOXY-4-METHYL-2-QUINAZOLINYL)AMINO]-5-OXO-4,5-DIHYDRO-1H-IMIDAZOL-4-YL}ACETIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{2-[(6-Ethoxy-4-methyl-2-quinazolinyl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid is a complex organic compound with a unique structure that combines quinazoline and imidazole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid typically involves multiple steps, starting from readily available starting materials
Formation of Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of Ethoxy and Methyl Groups: The ethoxy and methyl groups can be introduced via alkylation reactions using appropriate alkyl halides in the presence of a base.
Construction of Imidazole Ring: The imidazole ring can be constructed through the condensation of the quinazoline derivative with glyoxal or its equivalents under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the quinazoline ring, potentially converting it to a dihydroquinazoline derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinazoline and imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activities or protein interactions.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug discovery and development.
Industry: It can be used in the development of new catalysts or as an intermediate in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-{2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid is not fully understood. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{2-[(6-Ethoxy-4-methyl-2-quinazolinyl)amino]-5-methyl-4,6-pyrimidinediol}
- 2-{2-[(6-Ethoxy-4-methyl-2-quinazolinyl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}propanoic acid
Uniqueness
The uniqueness of 2-{2-[(6-ethoxy-4-methyl-2-quinazolinyl)amino]-5-oxo-4,5-dihydro-1H-imidazol-4-yl}acetic acid lies in its specific combination of functional groups and ring systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
2-[2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-5-oxo-1,4-dihydroimidazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-3-25-9-4-5-11-10(6-9)8(2)17-15(18-11)21-16-19-12(7-13(22)23)14(24)20-16/h4-6,12H,3,7H2,1-2H3,(H,22,23)(H2,17,18,19,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLMJLOFJMWPKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(C(=O)N3)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-fluoro-N-[2-(phenylsulfanyl)ethyl]benzenesulfonamide](/img/structure/B5046281.png)
![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]-2-iodobenzamide](/img/structure/B5046289.png)
![N-[2-(2-fluorophenoxy)ethyl]-2-methoxyethanamine;oxalic acid](/img/structure/B5046292.png)
![N-[1-[(4-fluorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B5046297.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-2-(3-methoxyphenyl)ethanamine](/img/structure/B5046298.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]benzoic acid](/img/structure/B5046306.png)
![(3R*,4R*)-1-[4-ethoxy-3-(hydroxymethyl)benzyl]-4-{methyl[2-(2-pyridinyl)ethyl]amino}-3-piperidinol](/img/structure/B5046315.png)



![5-cyclopropyl-7-(difluoromethyl)-N-(4-methoxybenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5046346.png)
![N-(2-furylmethyl)-4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfonyl}butanamide](/img/structure/B5046357.png)
